molecular formula C14H25NO4 B2600031 1-([(Tert-butoxy)carbonyl]amino)-4-ethylcyclohexane-1-carboxylic acid CAS No. 2413898-16-3

1-([(Tert-butoxy)carbonyl]amino)-4-ethylcyclohexane-1-carboxylic acid

Cat. No.: B2600031
CAS No.: 2413898-16-3
M. Wt: 271.357
InChI Key: ZAZPLMHOAWBGOA-YPFXGUDJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-([(Tert-butoxy)carbonyl]amino)-4-ethylcyclohexane-1-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the protection of amine groups during chemical reactions. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a popular choice in peptide synthesis and other organic transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-([(Tert-butoxy)carbonyl]amino)-4-ethylcyclohexane-1-carboxylic acid typically involves the reaction of 4-ethylcyclohexanone with tert-butyl carbamate in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then treated with di-tert-butyl dicarbonate to introduce the Boc protecting group .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-([(Tert-butoxy)carbonyl]amino)-4-ethylcyclohexane-1-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The Boc group can be substituted with other protecting groups or functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-([(Tert-butoxy)carbonyl]amino)-4-ethylcyclohexane-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-([(Tert-butoxy)carbonyl]amino)-4-ethylcyclohexane-1-carboxylic acid primarily involves the protection of amine groups. The Boc group stabilizes the amine, preventing it from participating in unwanted side reactions. Upon exposure to acidic conditions, the Boc group is cleaved, releasing the free amine for further reactions .

Comparison with Similar Compounds

Similar Compounds

  • 1-([(Tert-butoxy)carbonyl]amino)cyclohexane-1-carboxylic acid
  • 1-([(Tert-butoxy)carbonyl]amino)cyclopropane-1-carboxylic acid
  • 1-([(Tert-butoxy)carbonyl]amino)bicyclo[1.1.1]pentane-1-carboxylic acid

Uniqueness

1-([(Tert-butoxy)carbonyl]amino)-4-ethylcyclohexane-1-carboxylic acid is unique due to its specific structure, which includes an ethyl group on the cyclohexane ring. This structural feature can influence the compound’s reactivity and stability compared to other similar compounds .

Properties

IUPAC Name

4-ethyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO4/c1-5-10-6-8-14(9-7-10,11(16)17)15-12(18)19-13(2,3)4/h10H,5-9H2,1-4H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAZPLMHOAWBGOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(CC1)(C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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